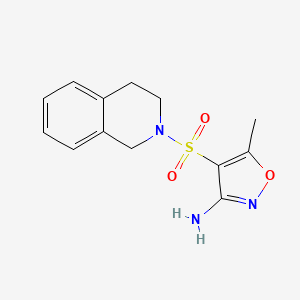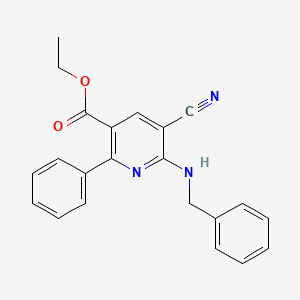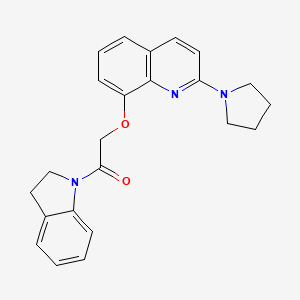
4-((3,4-Dihydroisochinolin-2(1H)-yl)sulfonyl)-5-methylisoxazol-3-amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-5-methylisoxazol-3-amine is a complex organic compound that belongs to the class of nitrogen-containing heterocyclic compounds. This compound is notable for its unique structure, which includes a dihydroisoquinoline moiety, a sulfonyl group, and an isoxazole ring. These structural features make it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Wissenschaftliche Forschungsanwendungen
4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-5-methylisoxazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Wirkmechanismus
Target of Action
The primary target of the compound “4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-5-methylisoxazol-3-amine” is the enzyme aldo-keto reductase AKR1C3 . This enzyme is of interest in both breast and prostate cancer .
Mode of Action
The compound acts as a highly potent and isoform-selective inhibitor of AKR1C3 . Crystal structure studies have shown that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Biochemical Pathways
The compound inhibits the metabolism of AKR1C3, affecting the biochemical pathways associated with this enzyme
Result of Action
The compound shows good cellular potency, as measured by inhibition of AKR1C3 metabolism of a known substrate . .
Biochemische Analyse
Biochemical Properties
The compound, 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-5-methylisoxazol-3-amine, has been studied for its inhibitory preference for AKR1C3 over its isoform AKR1C2 . The compound interacts favorably with surrounding residues in the SP1 pocket of AKR1C3 .
Cellular Effects
The compound has shown significant anti-hyperglycemic activity in alloxan-induced diabetic rats . It has been observed to decrease the pathophysiological disturbances of diabetic syndrome .
Molecular Mechanism
The molecular mechanism of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-5-methylisoxazol-3-amine involves different binding modes in AKR1C3 and AKR1C2 . In AKR1C3, the compound is accommodated inside the SP1 pocket and interacts favorably with surrounding residues .
Dosage Effects in Animal Models
In animal models, specifically alloxan-induced diabetic rats, the compound has shown significant anti-hyperglycemic activity . The effects of varying dosages have not been extensively studied.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing dihydroisoquinolines is the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamines with acid chlorides . The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides and suitable bases . The isoxazole ring can be constructed through cycloaddition reactions involving nitrile oxides and alkenes .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms. The scalability of the synthesis process is crucial for industrial applications, and efforts are often made to minimize the use of hazardous reagents and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions
4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-5-methylisoxazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the isoxazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts or bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid: A potent inhibitor of aldo-keto reductase AKR1C3, used in cancer research.
2-({[3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)phenyl]carbonyl}amino)benzoic acid: Another compound with a similar structure, investigated for its pharmacological properties.
Uniqueness
4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-5-methylisoxazol-3-amine is unique due to the presence of the isoxazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific interactions with molecular targets and its potential therapeutic applications.
Eigenschaften
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-5-methyl-1,2-oxazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-9-12(13(14)15-19-9)20(17,18)16-7-6-10-4-2-3-5-11(10)8-16/h2-5H,6-8H2,1H3,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRWYGHWKDXHMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)N)S(=O)(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-({5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methoxybenzyl)acetamide](/img/new.no-structure.jpg)
![5-methyl-4-[(phenylsulfonyl)methyl]-1-[4-(trifluoromethoxy)phenyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2432867.png)
![(E)-2-(2H-1,3-benzodioxol-5-yl)-N-[(4-methylphenyl)methyl]ethene-1-sulfonamide](/img/structure/B2432874.png)
![(Z)-2-chloro-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzamide](/img/structure/B2432875.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2432876.png)

![4-[2-[5-(Diethylaminomethyl)-2-methoxyphenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-propan-2-ylbenzoic acid](/img/structure/B2432879.png)
![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-thiophen-2-ylacetamide](/img/structure/B2432880.png)
![Ethyl 2-benzamido-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate](/img/structure/B2432881.png)
![5-(Hydroxymethyl)-8-methyl-3-(7-methyl-4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)pyrano[2,3-c]pyridin-2-one](/img/structure/B2432882.png)
![(4R)-4-Azido-6-chlorospiro[3,4-dihydrochromene-2,1'-cyclopentane]](/img/structure/B2432883.png)

![1-[(3-Nitrophenyl)methanesulfonyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2432886.png)

